3-Bromopropane-1-thiol
Overview
Description
3-Bromopropane-1-thiol is an organosulfur compound with the molecular formula C3H7BrS. It is characterized by the presence of a bromine atom attached to the third carbon of a propyl chain, which also contains a thiol group (-SH) at the first carbon. This compound is known for its distinct sulfurous odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromopropane-1-thiol can be synthesized through several methods. One common method involves the reaction of 3-chloropropane-1-thiol with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom with a bromine atom.
Industrial Production Methods: In industrial settings, this compound is produced by reacting 3-chloropropane-1-thiol with hydrogen bromide in the presence of a suitable solvent, such as acetonitrile. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form 3-bromopropane by removing the thiol group.
Substitution: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 3-Bromopropane.
Substitution: Corresponding substituted products such as 3-hydroxypropane-1-thiol or 3-aminopropane-1-thiol
Scientific Research Applications
3-Bromopropane-1-thiol is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is used in studies involving thiol-based bioconjugation and protein modification.
Medicine: It is explored for its potential in drug development, especially in designing molecules with thiol functionalities.
Industry: this compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Bromopropane-1-thiol involves its reactivity with nucleophiles due to the presence of the bromine atom. The thiol group can form disulfide bonds with other thiol-containing molecules, making it useful in bioconjugation reactions. The compound can also undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, leading to the formation of various derivatives .
Comparison with Similar Compounds
3-Chloropropane-1-thiol: Similar structure but with a chlorine atom instead of bromine.
1-Propanethiol: Lacks the halogen atom, making it less reactive in substitution reactions.
2-Bromoethanethiol: Shorter carbon chain and different reactivity profile.
Uniqueness: 3-Bromopropane-1-thiol is unique due to the presence of both a bromine atom and a thiol group, which imparts distinct reactivity patterns. The bromine atom makes
Properties
IUPAC Name |
3-bromopropane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BrS/c4-2-1-3-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMNEJBJFZHNGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10997119 | |
Record name | 3-Bromopropane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75694-39-2 | |
Record name | 1-Propanethiol, 3-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075694392 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromopropane-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10997119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromopropane-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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